5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both triazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of hydrazine derivatives with appropriate acylating agents.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the triazole and oxadiazole rings through a sulfanyl linkage, often using thiolating agents and appropriate catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of high-throughput screening for reaction conditions and the use of continuous flow reactors to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
In biological research, the compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential use in treating infections and certain types of cancer. Its unique structure allows it to target specific enzymes and receptors .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The oxadiazole ring can interact with DNA, leading to changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide .
- 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol .
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol .
Uniqueness
The uniqueness of 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole lies in its dual ring structure, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C25H21N5OS |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H21N5OS/c1-18-10-8-9-15-21(18)24-26-23(31-29-24)17-32-25-28-27-22(16-19-11-4-2-5-12-19)30(25)20-13-6-3-7-14-20/h2-15H,16-17H2,1H3 |
InChI Key |
RGOUKOIPCZQNID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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